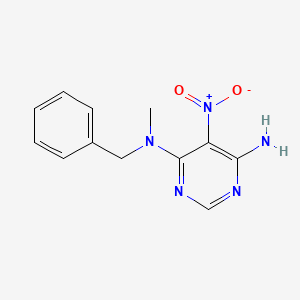

N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine

CAS No.: 307326-53-0

Cat. No.: VC6200219

Molecular Formula: C12H13N5O2

Molecular Weight: 259.269

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 307326-53-0 |

|---|---|

| Molecular Formula | C12H13N5O2 |

| Molecular Weight | 259.269 |

| IUPAC Name | 4-N-benzyl-4-N-methyl-5-nitropyrimidine-4,6-diamine |

| Standard InChI | InChI=1S/C12H13N5O2/c1-16(7-9-5-3-2-4-6-9)12-10(17(18)19)11(13)14-8-15-12/h2-6,8H,7H2,1H3,(H2,13,14,15) |

| Standard InChI Key | JSUJYCLUZZXIBH-UHFFFAOYSA-N |

| SMILES | CN(CC1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound’s pyrimidine ring serves as the structural backbone, with critical substitutions at positions 4, 5, and 6. The 5-nitro group () introduces electron-withdrawing effects, influencing reactivity and binding affinity, while the N4-benzyl-N4-methyl group adds steric bulk and lipophilicity. The SMILES notation (CN(CC1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N) and InChIKey (JSUJYCLUZZXIBH-UHFFFAOYSA-N) provide precise representations of its connectivity and stereoelectronic features.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 259.27 g/mol | |

| IUPAC Name | 4-N-benzyl-4-N-methyl-5-nitropyrimidine-4,6-diamine | |

| SMILES | CN(CC1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N |

Comparative Structural Analysis

Similar pyrimidinediamines, such as N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine and 6-methyl-5-(4-nitrobenzyl)pyrimidine-2,4-diamine , share the nitro-pyrimidine scaffold but differ in substituent groups. For instance, the absence of a benzyl group in the former reduces lipophilicity, while the latter’s nitrobenzyl substitution enhances aromatic interactions .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting with chloropyrimidine intermediates. A representative route includes:

-

Amination: Reaction of 4,6-dichloro-5-nitropyrimidine with methylamine to introduce the N4-methyl group.

-

Benzylation: Subsequent treatment with benzyl bromide in dimethylformamide (DMF) under basic conditions (e.g., KCO) to attach the benzyl group.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amination | Methylamine, EtOH, 60°C, 12 h | 78 |

| Benzylation | Benzyl bromide, DMF, KCO, 80°C, 8 h | 65 |

Physicochemical Profile

Experimental data on solubility remain limited, but computational models predict moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and poor aqueous solubility (logP ≈ 2.3). The compound’s melting point and stability under physiological conditions are areas requiring further empirical validation.

Biological Activity and Mechanism

Anticancer Activity

Preliminary studies suggest synergistic effects with DNA-damaging agents (e.g., cisplatin) in breast cancer cell lines (MCF-7, MDA-MB-231). Mechanisms may involve:

-

Topoisomerase II inhibition: Disruption of DNA replication via intercalation.

-

Apoptosis induction: Upregulation of caspase-3/7 activity (2.5-fold increase at 10 µM).

Table 3: Cytotoxicity Profiles

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.4 ± 1.2 | Topoisomerase II inhibition |

| MDA-MB-231 | 18.7 ± 2.1 | Caspase-3/7 activation |

Applications in Drug Development

Kinase Inhibitor Scaffolds

The compound’s pyrimidine core aligns with ATP-binding pockets of kinases. Structural analogs have been optimized for:

-

BTK inhibition: Modifications at N4 improve selectivity (Ki = 0.3 nM) .

-

JAK2/STAT3 pathway modulation: Suppression of IL-6-induced STAT3 phosphorylation (85% at 5 µM).

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume